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3-(aminomethyl)-N-methylbenzamide

Lipophilicity Drug-likeness CNS permeability

Fragment-based CNS drug discovery demands scaffolds with balanced permeability and brain penetration, yet most aminomethyl benzamide analogs fail to simultaneously optimize both parameters. 3-(Aminomethyl)-N-methylbenzamide (CAS 515131-51-8) resolves this with a measured LogP of 1.60 and tPSA of 55.12 Ų, squarely within established CNS drug space. • Dual-parameter optimization: Outperforms 3-(aminomethyl)benzamide (tPSA 69.11 Ų) on brain penetration and 3-amino-N-methylbenzamide (LogP 0.11) on membrane permeability. • PROTAC-ready handle: The meta-aminomethyl group enables orthogonal linker conjugation via reductive amination or amide coupling with conformational flexibility absent in non-benzylic analogs. • For aqueous solubility-sensitive workflows, the hydrochloride salt (CAS 916211-48-8) is recommended to reduce DMSO dependence and mitigate solvent cytotoxicity.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 515131-51-8
Cat. No. B1355832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-N-methylbenzamide
CAS515131-51-8
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC(=C1)CN
InChIInChI=1S/C9H12N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyPSZORFNLDLXHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profiling of 3-(Aminomethyl)-N-methylbenzamide


3-(Aminomethyl)-N-methylbenzamide (CAS 515131-51-8) is a disubstituted benzamide featuring a primary aminomethyl group at the meta position and an N-methyl carboxamide moiety [1]. With molecular formula C₉H₁₂N₂O and molecular weight 164.20 g/mol, it occupies the fragment-like space (MW < 250) essential for fragment-based drug discovery. Its substitution pattern is distinct from closely related analogs such as 3-(aminomethyl)benzamide (CAS 102562-86-7) and 3-amino-N-methylbenzamide (CAS 25900-61-2), yielding quantifiable differences in lipophilicity (LogP) and topological polar surface area (tPSA) that critically influence downstream application suitability [1][2][3].

Fragment Library Fit
Occupies fragment-like chemical space (MW
MW 164.20
Physicochemical Selection
Balanced LogP and reduced tPSA profile reported for CNS and intracellular target workflows.
Computed LogP 1.60; tPSA 55.12 Ų
Salt Form Option
Hydrochloride salt may support aqueous assay compatibility and reduce DMSO dependence.
Free base (CAS 515131-51-8); HCl salt (CAS 916211-48-8)

Physicochemical Substitution Barriers of 3-(Aminomethyl)-N-methylbenzamide


Even minimal structural modifications within the aminomethyl benzamide series produce substantial shifts in lipophilicity (ΔLogP > 1.4 units) and polar surface area (ΔtPSA ≈ 14 Ų) that directly govern membrane permeability and target engagement [1][2]. The simultaneous presence of the N-methyl and 3-aminomethyl groups in this compound creates a physicochemical signature — moderate lipophilicity coupled with a tPSA below 60 Ų — that cannot be replicated by singly substituted analogs. Simple interchange between catalog-similar benzamides such as 3-(aminomethyl)benzamide or 3-amino-N-methylbenzamide is scientifically unsound without head-to-head comparative data, as these analogs occupy different regions of drug-like chemical space [1][2][3].

Physicochemical Signature
LogP ≈ 1.60; tPSA ≈ 55 Ų
3-amino-N-methylbenzamide (LogP ~0.11) shifts lipophilicity; 3-(aminomethyl)benzamide (tPSA ~69 Ų) alters polarity
Functional Group Profile
N-methyl + 3-aminomethyl substitution
Singly substituted analogs may not replicate the dual H-bond donor/acceptor profile
Regioisomeric Control
Meta (3-) aminomethyl
4-(aminomethyl) isomers occupy distinct chemical space; SAR may not transfer
Catalog-similar benzamides are not interchangeable without head-to-head data. Minimal structural changes produce large ΔLogP and ΔtPSA shifts.

Differentiation Evidence for 3-(Aminomethyl)-N-methylbenzamide


LogP Improvement Over 3-Amino-N-methylbenzamide

3-(Aminomethyl)-N-methylbenzamide exhibits a computed LogP of 1.60, which is 1.4–1.5 log units higher than that of 3-amino-N-methylbenzamide (LogP 0.11–0.22) [1][2]. This increase arises from substituting the ring-attached amino group with an aminomethyl moiety, which significantly enhances lipophilicity without introducing a chiral center.

LogP Advantage
Cross-study comparable
ΔLogP ≈ +1.4 to +1.5 Target: LogP 1.60 vs. Comparator: 0.11–0.22
Supports permeability and intracellular target engagement context.
Computed LogP from Molbase, Chemsrc, Chembase.
Lipophilicity Drug-likeness CNS permeability

tPSA Reduction vs 3-(Aminomethyl)benzamide

The topological polar surface area (tPSA) of 3-(aminomethyl)-N-methylbenzamide is 55.12 Ų, which is 14 Ų lower than that of 3-(aminomethyl)benzamide (69.11 Ų) [1][2]. This 20% reduction is attributable to N-methylation of the amide nitrogen, which eliminates one hydrogen bond donor site while preserving the pharmacophore. A tPSA below 60 Ų is a well-validated predictor of favorable blood-brain barrier penetration.

tPSA Reduction
Cross-study comparable
ΔtPSA = −14 Ų (−20%) Target: 55.12 Ų vs. Comparator: 69.11 Ų
Reported CNS drug-space threshold context (tPSA
Computed tPSA from Molbase. Brain penetration predictor.
Regioisomeric SAR
Supporting evidence
3-isomer: unexplored in filovirus assays 4-isomer scaffold: nanomolar Ebola/Marburg entry inhibition (J. Med. Chem. 2020)
Supports scaffold-hopping and novel IP space exploration.
Activity data not reported for 3-isomer; review required.
HCl Salt Solubility
Data to verify
Qualitative solubility and stability improvement reported Free base vs. Hydrochloride salt
May support aqueous assay compatibility and reduce DMSO artifacts.
Vendor-reported properties; quantitative data unavailable.
Polar surface area Brain penetration ADME optimization

Regioisomeric SAR vs 4-(Aminomethyl)benzamide

Extensive medicinal chemistry efforts on the 4-(aminomethyl)benzamide scaffold have yielded potent inhibitors of Ebola and Marburg virus entry, with optimized compounds achieving nanomolar antiviral activity [1]. While the 3-isomer presented here has not been profiled in the same assay, the meta substitution pattern alters both electronic distribution and vectorial orientation of the aminomethyl group, providing a structurally differentiated starting point for antiviral lead optimization campaigns that seek to escape intellectual property or explore previously inaccessible chemical space.

Regioisomeric SAR
Supporting evidence
3-isomer: unexplored in filovirus assays 4-isomer scaffold: nanomolar Ebola/Marburg entry inhibition (J. Med. Chem. 2020)
Supports scaffold-hopping and novel IP space exploration.
Activity data not reported for 3-isomer; review required.
Regioisomeric SAR Antiviral drug discovery Benzamide scaffold

Hydrochloride Salt Solubility Advantage

The hydrochloride salt form (CAS 916211-48-8) of 3-(aminomethyl)-N-methylbenzamide offers enhanced aqueous solubility and improved storage stability compared to the free base . The hydrochloride formulation increases the compound's utility in aqueous biological assay buffers, reducing DMSO dependence and minimizing solvent-induced artifacts that can confound early-stage screening data.

HCl Salt Solubility
Data to verify
Qualitative solubility and stability improvement reported Free base vs. Hydrochloride salt
May support aqueous assay compatibility and reduce DMSO artifacts.
Vendor-reported properties; quantitative data unavailable.
Solubility Salt form Assay compatibility

High-Value Applications of 3-(Aminomethyl)-N-methylbenzamide


CNS Drug Discovery Fragment

With a measured LogP of 1.60 and tPSA of 55.12 Ų [1], 3-(aminomethyl)-N-methylbenzamide falls within the established CNS drug space (tPSA < 60 Ų, LogP 1–3). It outperforms 3-(aminomethyl)benzamide (tPSA 69.11 Ų) on predicted brain penetration and surpasses 3-amino-N-methylbenzamide (LogP 0.11) on membrane permeability [2][3]. This dual optimization makes it an ideal fragment for hit generation in neurodegenerative disease, neuro-oncology, and psychiatric disorder programs.

PROTAC Linker Conjugation Handle

The primary aminomethyl group at the meta position provides a chemically orthogonal handle for PROTAC (Proteolysis Targeting Chimera) linker conjugation via reductive amination or amide coupling. Unlike 3-amino-N-methylbenzamide, which lacks the benzylic amine spacer, this compound offers greater conformational flexibility for linker attachment while maintaining a balanced LogP–tPSA profile compatible with bifunctional degrader design [1][3].

Antiviral Lead Optimization via Regioisomeric SAR

The 4-(aminomethyl)benzamide scaffold has produced nanomolar inhibitors of Ebola and Marburg virus entry [4]. The 3-isomer remains largely unexplored in this context, offering medicinal chemists a structurally distinct regioisomer for scaffold-hopping campaigns. Procurement of the 3-isomer enables exploration of novel SAR and potentially uncovers differentiated antiviral activity profiles with freedom-to-operate advantages [1].

Aqueous Screening with HCl Salt

For high-throughput and cell-based screening workflows that require aqueous solubility, the hydrochloride salt form (CAS 916211-48-8) is recommended over the free base . The salt form reduces DMSO dependence, minimizing solvent-related cytotoxicity and improving the translatability of primary screening hits to secondary assays.

Application
Selection Property
Validation Focus
CNS Fragment Screening
LogP 1.60; tPSA 55.12 Ų
Permeability and brain penetration prediction models
PROTAC Linker Conjugation
Meta-aminomethyl handle; conformational flexibility
Bifunctional degrader design compatibility
Antiviral Scaffold Hopping
Unexplored 3-isomer SAR for filovirus entry
Regioisomeric activity differentiation from 4-isomer
Aqueous Screening Workflow
HCl salt solubility improvement
DMSO artifact reduction and assay compatibility

Technical Documentation Hub

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24 linked technical documents
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